molecular formula C10H8ClFN4O B14917579 n-((4h-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide

n-((4h-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide

Cat. No.: B14917579
M. Wt: 254.65 g/mol
InChI Key: GCVQKOZWJXQXSZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4H-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide typically involves the reaction of 4-chloro-2-fluorobenzoic acid with 1,2,4-triazole derivatives. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 4-chloro-2-fluorobenzoic acid and the amino group of the triazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((4H-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Mechanism of Action

The mechanism of action of N-((4H-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit enzymes such as glycogen synthase kinase-3 beta (GSK-3β) and RAC-alpha serine/threonine-protein kinase (AKT1), which play crucial roles in cell signaling pathways. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4H-1,2,4-Triazol-3-yl)methyl)-4-chloro-2-fluorobenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H8ClFN4O

Molecular Weight

254.65 g/mol

IUPAC Name

4-chloro-2-fluoro-N-(1H-1,2,4-triazol-5-ylmethyl)benzamide

InChI

InChI=1S/C10H8ClFN4O/c11-6-1-2-7(8(12)3-6)10(17)13-4-9-14-5-15-16-9/h1-3,5H,4H2,(H,13,17)(H,14,15,16)

InChI Key

GCVQKOZWJXQXSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)NCC2=NC=NN2

Origin of Product

United States

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